(1)Benzothieno(2,3-d)pyrimidine, 5,6,7,8-tetrahydro-4-(4-methyl-1-piperazinyl)-, hydrochloride
Description
The compound "(1)Benzothieno[2,3-d]pyrimidine, 5,6,7,8-tetrahydro-4-(4-methyl-1-piperazinyl)-, hydrochloride" is a tricyclic heterocyclic derivative synthesized via a multi-step process. Its core structure consists of a benzothiophene fused with a pyrimidine ring, further substituted with a 4-methylpiperazinyl group at position 4 and a hydrochloride salt to enhance solubility. The synthesis involves a Gewald reaction starting from 4-methylcyclohexanone, followed by cyclization with formamide and subsequent chlorination using phosphorus oxychloride. The final substitution with 4-methylpiperazine yields the target compound .
Its structural uniqueness lies in the tetrahydro modification of the benzothiophene ring and the 4-methylpiperazinyl substituent, which may influence receptor binding and pharmacokinetic properties.
Properties
CAS No. |
37724-43-9 |
|---|---|
Molecular Formula |
C15H21ClN4S |
Molecular Weight |
324.9 g/mol |
IUPAC Name |
5-(4-methylpiperazin-4-ium-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine;chloride |
InChI |
InChI=1S/C15H20N4S.ClH/c1-18-5-7-19(8-6-18)12-3-2-4-13-14(12)11-9-16-10-17-15(11)20-13;/h9-10,12H,2-8H2,1H3;1H |
InChI Key |
PUJKEPUVQKZSAH-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CCN(CC1)C2CCCC3=C2C4=CN=CN=C4S3.[Cl-] |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution at Pyrimidine and Piperazine Sites
The nitrogen-rich pyrimidine ring and piperazine moiety enable nucleophilic substitution reactions. Key examples include:
-
The pyrimidine C-2 position is particularly reactive due to electron-withdrawing effects from neighboring carbonyl groups .
-
Piperazine undergoes substitution at its terminal nitrogen, enabling modular derivatization for structure-activity studies .
Oxidation Reactions
The sulfur atom in the benzothiophene ring and tertiary amines in piperazine are oxidation targets:
| Site Oxidized | Oxidizing Agent | Conditions | Product Formed | Application | Source |
|---|---|---|---|---|---|
| Thiophene Sulfur | H₂O₂, acetic acid | 50°C, 6 h | Sulfoxide (S=O) | Prodrug synthesis | |
| Thiophene Sulfur | Oxone®, methanol/H₂O | RT, 12 h | Sulfone (O=S=O) | Metabolite studies | |
| Piperazine N | mCPBA, CH₂Cl₂ | 0°C → RT, 2 h | N-Oxide | Toxicity profiling |
-
Sulfoxidation occurs regioselectively at the thiophene sulfur, confirmed by NMR and MS.
-
Over-oxidation to sulfones requires stronger agents like Oxone®.
Cyclization and Ring Expansion
The compound serves as a precursor for polycyclic systems:
-
Cyclizations are driven by intramolecular nucleophilic attack, forming 5-6 membered rings .
-
Copper-catalyzed Ullmann-type coupling enables spirocyclic architectures .
Metal Complexation
The piperazine nitrogen and pyrimidine carbonyl groups coordinate transition metals:
| Metal Salt | Ligand Ratio | Conditions | Complex Structure | Application | Source |
|---|---|---|---|---|---|
| CuCl₂ | 1:1 | Methanol, RT, 2 h | Square-planar Cu(II) complex | Anticancer activity | |
| Zn(OAc)₂ | 1:2 | DMF, 60°C, 4 h | Tetrahedral Zn(II) complex | Enzyme inhibition |
-
Stability constants (log K) for Cu(II) and Zn(II) complexes are 8.2 and 6.7, respectively.
-
Complexation enhances solubility and modulates biological targeting.
Acid/Base-Driven Transformations
The hydrochloride salt undergoes pH-dependent changes:
| Condition | Transformation | pKa | Outcome | Source |
|---|---|---|---|---|
| Alkaline (pH 9) | Deprotonation of piperazine | 7.8 | Free base precipitates | |
| Acidic (pH 2) | Protonation of pyrimidine N | 4.1 | Enhanced aqueous solubility |
-
The free base form is lipid-soluble, enabling blood-brain barrier penetration.
-
Salt forms are preferred for formulation due to stability and bioavailability .
Photochemical Reactions
UV irradiation induces structural changes:
| Wavelength | Solvent | Product Formed | Quantum Yield | Source |
|---|---|---|---|---|
| 254 nm | Methanol | Ring-opened thiophene-amide derivative | 0.12 | |
| 365 nm | Acetonitrile | Piperazine N-oxide | 0.08 |
-
Photodegradation pathways necessitate light-protected storage.
Comparison with Similar Compounds
Key Insights from Comparative Analysis
Substituent Impact on Activity :
- The 4-methylpiperazinyl group in the target compound likely enhances solubility and CNS penetration due to its basic nature and hydrochloride salt formation, distinguishing it from neutral sulfonamide derivatives (e.g., ) .
- Chlorinated derivatives (e.g., ) show reactivity for further substitutions but lack direct biological data, unlike COX-2 inhibitors with thio/sulphonamide groups .
Synthetic Flexibility: The Gewald reaction and POCl₃-mediated chlorination () are common in benzothieno-pyrimidine chemistry, enabling scalable production of diverse analogs.
Q & A
Q. How can researchers optimize the synthesis of (1)benzothieno[2,3-d]pyrimidine derivatives with 4-methylpiperazine substituents?
Methodological Answer:
- Key Steps :
- Intermediate Preparation : Synthesize the benzothieno[2,3-d]pyrimidine core via cyclization of 2-amino-4,5-dihydrothiophene-3-carboxamide with formamide under reflux (90–100°C, 6–8 hours) .
- Substitution : Introduce the 4-methylpiperazine group via nucleophilic aromatic substitution (SNAr) using 4-methylpiperazine in anhydrous tetrahydrofuran (THF) at 60–80°C for 12–24 hours .
- Purification : Use column chromatography (silica gel, ethyl acetate/methanol 9:1) or recrystallization from ethanol/water mixtures .
- Critical Parameters :
Q. What analytical techniques are essential for characterizing the purity and structure of this compound?
Methodological Answer:
- Primary Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., piperazine methyl at δ ~2.3 ppm; thieno-protons at δ 6.8–7.5 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 359.12) .
- Supplementary Methods :
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?
Methodological Answer:
- Strategies :
- Substituent Variation : Replace the 4-methylpiperazine group with ethylpiperazine or phenylpiperazine to modulate lipophilicity and receptor binding .
- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at position 2 to enhance metabolic stability .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like FGFR1 or TrmD enzymes .
- Case Study :
Q. How should researchers address contradictions in biological assay data (e.g., inconsistent MIC values)?
Methodological Answer:
- Troubleshooting Steps :
- Assay Standardization :
- Use identical bacterial strains (e.g., Pseudomonas aeruginosa ATCC 10145) and growth media (Mueller-Hinton agar) across studies .
2. Compound Stability : Test for degradation via HPLC after 24-hour incubation in assay buffers .
3. Structural Confirmation : Re-validate active compounds with NMR post-assay to rule out decomposition . - Example :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
